molecular formula C8H10ClF2NS B12313788 {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

Cat. No.: B12313788
M. Wt: 225.69 g/mol
InChI Key: IZDOOVYBZMMFDR-UHFFFAOYSA-N
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Description

{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a difluoromethyl group attached to a sulfanyl phenyl ring, which is further connected to a methanamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride typically involves multiple steps, starting with the introduction of the difluoromethyl group to the phenyl ring. This can be achieved through difluoromethylation reactions, which often utilize difluorocarbene reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of difluoromethylated derivatives .

Scientific Research Applications

{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride
  • {3-[(Methylthio)phenyl}methanamine hydrochloride
  • {3-[(Ethylthio)phenyl}methanamine hydrochloride

Uniqueness

Compared to similar compounds, {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride offers unique properties due to the presence of the difluoromethyl group. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C8H10ClF2NS

Molecular Weight

225.69 g/mol

IUPAC Name

[3-(difluoromethylsulfanyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H9F2NS.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H

InChI Key

IZDOOVYBZMMFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)CN.Cl

Origin of Product

United States

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